4-(Oxolan-3-yloxy)piperidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves the reaction of piperidine with oxirane (ethylene oxide) under specific conditions to form the oxolan-3-yloxy derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(Oxolan-3-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(Oxolan-3-yloxy)piperidine hydrochloride is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving cellular mechanisms and interactions.
Industry: The compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4-(Oxolan-3-yloxy)piperidine hydrochloride can be compared with other similar compounds such as:
4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride: Similar structure but with a different substituent.
4-(Oxolan-2-yloxy)piperidine hydrochloride: Differing in the position of the oxolan group.
4-(Oxolan-3-yloxy)morpholine hydrochloride: Similar functional group but with a morpholine ring instead of piperidine.
Properties
IUPAC Name |
4-(oxolan-3-yloxy)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHURCUUIAWQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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